molecular formula C24H34O3 B139275 2-[[(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane CAS No. 4811-74-9

2-[[(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane

Cat. No.: B139275
CAS No.: 4811-74-9
M. Wt: 370.5 g/mol
InChI Key: SJDZPRJOUBDGJM-NBOVQHNFSA-N
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Description

2-[[(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane is a synthetic organic compound belonging to the class of estrogens. This compound is structurally related to estradiol, a naturally occurring estrogen hormone. It is characterized by the presence of a methoxy group at the 3-position and an oxan-2-yl-oxy group at the 17-position of the steroid nucleus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane typically involves multiple steps starting from estrone or estradiol. The key steps include:

    Methoxylation: Introduction of the methoxy group at the 3-position using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Oxan-2-yl-oxy Group Introduction: This step involves the formation of the oxan-2-yl-oxy group at the 17-position. This can be achieved through the reaction of estradiol with oxirane derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The methoxy and oxan-2-yl-oxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[[(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on estrogen receptors and related biological pathways.

    Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and other estrogen-related conditions.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of 2-[[(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane involves binding to estrogen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent biological effects. The compound primarily targets the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), modulating various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A naturally occurring estrogen with similar structural features but lacking the methoxy and oxan-2-yl-oxy groups.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives, differing by the presence of an ethinyl group at the 17-position.

    Mestranol: Another synthetic estrogen with a methoxy group at the 3-position but different substituents at the 17-position.

Uniqueness

2-[[(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane is unique due to its specific substituents, which confer distinct pharmacological properties. The presence of the methoxy group enhances its stability and bioavailability, while the oxan-2-yl-oxy group influences its receptor binding affinity and metabolic profile.

This compound’s unique structure and properties make it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O3/c1-24-13-12-19-18-9-7-17(25-2)15-16(18)6-8-20(19)21(24)10-11-22(24)27-23-5-3-4-14-26-23/h7,9,15,19-23H,3-6,8,10-14H2,1-2H3/t19-,20-,21+,22+,23?,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDZPRJOUBDGJM-NBOVQHNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4CCCCO4)CCC5=C3C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CCC5=C3C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10559271
Record name (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4811-74-9
Record name (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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